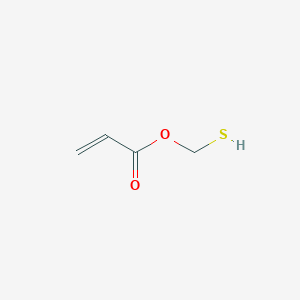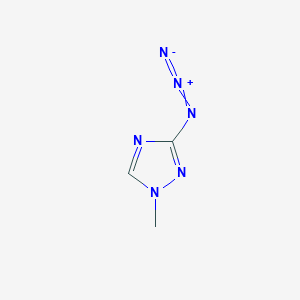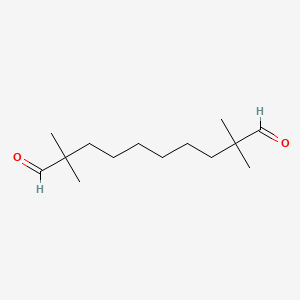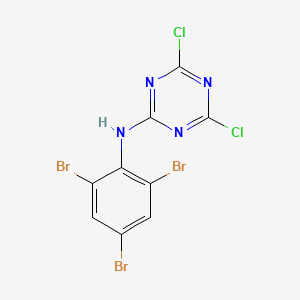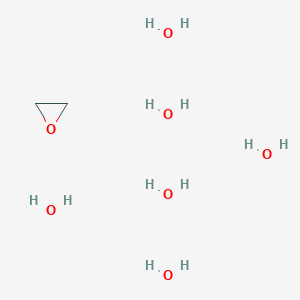
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one: is an organic compound characterized by the presence of a hydroxyl group and a conjugated double bond system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,2-diphenylpropan-1-ol or 1,2-diphenylpropane.
Substitution: Formation of halogenated derivatives like 3-chloro-1,2-diphenylprop-2-en-1-one.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and the conjugated double bond system allow it to participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(E)-3-hydroxy-1,2-diphenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Benzoin: A structurally similar compound with a hydroxyl group and a conjugated system, but with different substituents.
Uniqueness:
Structural Features: The Z-configuration of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one imparts unique reactivity and interaction profiles compared to its E-isomer and other similar compounds.
Applications: Its specific structural arrangement makes it suitable for applications in catalysis, pharmaceuticals, and material science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
InChI Key |
BZQDUENZFVSUIJ-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/O)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
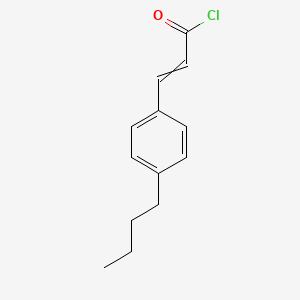
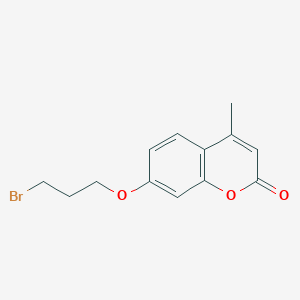
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
